![molecular formula C22H30N4O2 B14233359 N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide CAS No. 403735-01-3](/img/structure/B14233359.png)
N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide is a synthetic organic compound characterized by the presence of two aminomethylphenyl groups attached to a hexanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide typically involves the reaction of hexanediamide with 4-(aminomethyl)benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of N1,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N1,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins, thereby affecting cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide
- N~1~,N~6~-Bis{4-[acetyl(methyl)amino]phenyl}hexanediamide
Uniqueness
N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
403735-01-3 |
|---|---|
Fórmula molecular |
C22H30N4O2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N,N'-bis[[4-(aminomethyl)phenyl]methyl]hexanediamide |
InChI |
InChI=1S/C22H30N4O2/c23-13-17-5-9-19(10-6-17)15-25-21(27)3-1-2-4-22(28)26-16-20-11-7-18(14-24)8-12-20/h5-12H,1-4,13-16,23-24H2,(H,25,27)(H,26,28) |
Clave InChI |
STYICMJJABMTIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)CNC(=O)CCCCC(=O)NCC2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


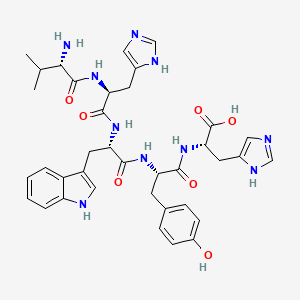
![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
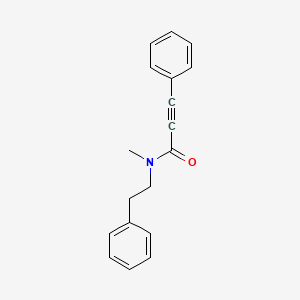
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
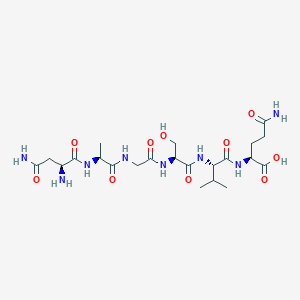
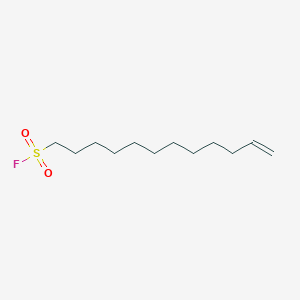
![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
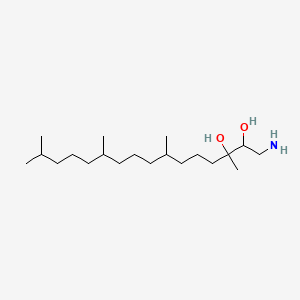
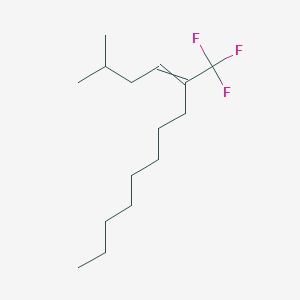
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
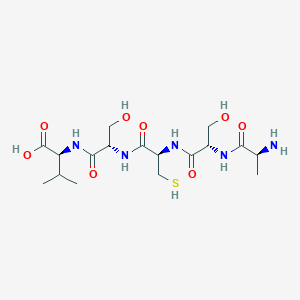
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
